o-CRESOL, 4-CHLORO-6-ETHYL- o-CRESOL, 4-CHLORO-6-ETHYL-
Brand Name: Vulcanchem
CAS No.: 53346-75-1
VCID: VC18978552
InChI: InChI=1S/C9H11ClO/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5,11H,3H2,1-2H3
SMILES:
Molecular Formula: C9H11ClO
Molecular Weight: 170.63 g/mol

o-CRESOL, 4-CHLORO-6-ETHYL-

CAS No.: 53346-75-1

Cat. No.: VC18978552

Molecular Formula: C9H11ClO

Molecular Weight: 170.63 g/mol

* For research use only. Not for human or veterinary use.

o-CRESOL, 4-CHLORO-6-ETHYL- - 53346-75-1

Specification

CAS No. 53346-75-1
Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
IUPAC Name 4-chloro-2-ethyl-6-methylphenol
Standard InChI InChI=1S/C9H11ClO/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5,11H,3H2,1-2H3
Standard InChI Key UAZSNTRHVDOYOW-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=CC(=C1)Cl)C)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 4-chloro-2-ethyl-6-methylphenol, reflects its substitution pattern:

  • Chlorine at position 4

  • Ethyl group (-CH₂CH₃) at position 6

  • Methyl group (-CH₃) at position 2

Key identifiers:

PropertyValueSource
SMILESCCC1=C(C(=CC(=C1)Cl)C)O
InChIKeyUAZSNTRHVDOYOW-UHFFFAOYSA-N
Molecular FormulaC₉H₁₁ClO
Exact Mass170.050 g/mol

The planar aromatic ring facilitates π-π interactions, while hydroxyl and chloro groups enhance hydrogen-bonding potential .

Physicochemical Properties

Limited experimental data exist, but computational and analogue-based estimates include:

PropertyValue/EstimateBasis
Water Solubility~2,300 mg/L (20°C)Analogous to 4-chloro-2-methylphenol
logP (Octanol-Water)2.78–2.91QSAR models
Vapor Pressure26.66 Pa (20°C)Similar chlorophenols
Melting PointNot reported

The compound’s solubility in polar solvents (e.g., propylene glycol) suggests formulation compatibility in cosmetic products .

Synthesis and Industrial Production

Methodological Gaps

  • Friedel-Crafts alkylation of 4-chloro-o-cresol with ethylating agents.

  • Chlorination of 2-ethyl-6-methylphenol using Cl₂ or SO₂Cl₂ .

Challenges include regioselective control and separation of ortho/para isomers, common in cresol derivatives .

Industrial Applications

While direct uses are unspecified, structural analogues function as:

  • Oxidative hair dye precursors: Reacting with hydrogen peroxide to form colored complexes .

  • Antioxidants: Radical scavenging activity observed in similar phenolic compounds.

  • Chemical intermediates: Potential building block for agrochemicals or pharmaceuticals .

Toxicological Profile

Acute Toxicity

  • Oral LD₅₀ (Mouse): 1,320 mg/kg

  • Dermal Absorption:

    • Oxidative formulations: 1.28% absorption in rats

    • Non-oxidative formulations: 32.7% absorption

  • Excretion: Primarily urinary (91–92%), with minor fecal elimination .

Subchronic and Chronic Effects

Data gaps persist, but concerns include:

  • Nephrotoxicity: Renal accumulation (0.003% in kidneys) .

  • Genotoxicity: No mammalian studies available; bacterial assays needed .

  • Reproductive toxicity: Unassessed despite high dermal bioavailability .

Environmental Fate and Ecotoxicology

Persistence and Degradation

Based on 4-chloro-2-methylphenol data :

  • Photolysis: Half-life >300 days in natural waters due to limited UV penetration.

  • Biodegradation: Aerobic half-life ~20–60 days; anaerobic conditions impede breakdown.

  • Mobility: Moderate soil adsorption (Koc ~100–300), suggesting groundwater contamination risk.

Ecotoxicological Impacts

  • Aquatic toxicity: EC₅₀ (Daphnia magna) ≈ 5–10 mg/L (estimated) .

  • Bioaccumulation: Low potential (BCF <100) .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods to improve yield .

  • Metabolic Pathways: Elucidate hepatic and dermal metabolism using radiolabeled studies .

  • Long-Term Exposure: Conduct 2-year carcinogenicity studies per NTP protocols .

  • Environmental Monitoring: Detect and quantify in wastewater effluents near industrial zones .

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